An In-depth Technical Guide to the Physical Properties of Methyl 5-Aminopicolinate Hydrochloride
An In-depth Technical Guide to the Physical Properties of Methyl 5-Aminopicolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Picolinate Scaffold in Modern Chemistry
Picolinic acid and its derivatives, such as methyl 5-aminopicolinate hydrochloride, are foundational scaffolds in the fields of medicinal and agricultural chemistry.[1][2] The strategic placement of a carboxylic acid (or its ester) and a nitrogen atom on a pyridine ring makes the picolinate structure a versatile chelating agent and a valuable building block for creating complex, biologically active molecules.[1] In drug discovery, the picolinate moiety is recognized as a "privileged structure," appearing in a variety of compounds targeting diverse biological pathways, from enzyme inhibition to therapeutic agents for neurodegenerative diseases and cancer.[3] Furthermore, derivatives of picolinic acid have been successfully developed as potent herbicides.[2][4]
The addition of an amino group, as in methyl 5-aminopicolinate, introduces a key functional handle that can be readily modified to explore structure-activity relationships (SAR). Amines are crucial functional groups in medicinal chemistry, often participating in hydrogen bonding interactions with biological targets.[5] The hydrochloride salt form is frequently employed to enhance the solubility and stability of the parent compound, which are critical considerations in drug development.[6] A thorough understanding of the physical properties of methyl 5-aminopicolinate hydrochloride is therefore essential for its effective use in synthesis, formulation, and biological screening. This guide provides a detailed overview of its known physical characteristics and outlines the standard methodologies for their experimental determination.
Physicochemical Properties of Methyl 5-Aminopicolinate Hydrochloride
A comprehensive profile of the physical and chemical properties of a compound is the bedrock of its application in research and development. These parameters influence everything from reaction kinetics to bioavailability.[7] The following table summarizes the available data for methyl 5-aminopicolinate and its hydrochloride salt.
| Property | Value | Source(s) |
| Chemical Name | Methyl 5-aminopicolinate hydrochloride | |
| Synonyms | Methyl 5-aminopyridine-2-carboxylate hydrochloride | |
| Molecular Formula | C₇H₉ClN₂O₂ | |
| Molecular Weight | 188.61 g/mol | |
| CAS Number | 1260675-04-4 | [8] |
| Physical Form | Solid | [9] |
| Melting Point | Data not available | |
| Boiling Point | Data not available for the hydrochloride salt. (Calculated for free base: 333.6 °C at 760 mmHg) | [9] |
| Solubility | Quantitative data not available. Expected to be soluble in polar solvents like water, methanol, and DMSO due to its salt form. | |
| Storage Conditions | 2-8°C, under inert atmosphere, protect from light | [9] |
Experimental Determination of Physical Properties
The following section details the standard, self-validating protocols for determining the key physical properties of a solid compound like methyl 5-aminopicolinate hydrochloride. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]
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Sample Preparation: A small amount of finely powdered, dry methyl 5-aminopicolinate hydrochloride is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Approximate Melting Point Determination: A preliminary, rapid heating is performed to quickly identify the approximate melting temperature. This saves time during the precise measurement.
-
Precise Melting Point Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, starting from about 20°C below the approximate melting point.[10]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes a clear liquid is the final melting point.[10] This range is reported as the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a crucial physicochemical parameter for any compound intended for biological testing or formulation, as it directly impacts bioavailability.[7] For a hydrochloride salt, solubility is typically assessed in a range of solvents of varying polarity.
-
Solvent Selection: A panel of relevant solvents is chosen, such as water, methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
Saturated Solution Preparation: An excess amount of methyl 5-aminopicolinate hydrochloride is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. This is a critical step to ensure the solution is truly saturated.
-
Phase Separation: The vials are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed and transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated under reduced pressure or gentle heating.
-
Mass Determination: The mass of the remaining solid is determined, and the solubility is calculated in terms of mg/mL or mol/L.
Caption: Gravimetric Solubility Determination Workflow.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For methyl 5-aminopicolinate hydrochloride, both ¹H and ¹³C NMR would be informative.
-
Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a singlet, likely in the range of δ 3.5-4.0 ppm.
-
Amine/Ammonium Protons: The protons of the amino group (or ammonium in the hydrochloride salt) will likely appear as a broad signal. Its chemical shift can be variable and is dependent on concentration and the solvent used.
-
Sample Weighing: Approximately 5-10 mg of methyl 5-aminopicolinate hydrochloride is accurately weighed.
-
Solvent Addition: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the compound and the exchangeable ammonium protons are often observable.
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.
-
Analysis: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
N-H Stretch: The amino group will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.[11]
-
C=O Stretch: The ester carbonyl group will exhibit a strong absorption band around 1700-1750 cm⁻¹.[12]
-
C=C and C=N Stretch: The aromatic ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: The ester C-O bond will have a stretching vibration in the 1000-1300 cm⁻¹ region.
-
Sample Grinding: 1-2 mg of methyl 5-aminopicolinate hydrochloride is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4] KBr is used as it is transparent to infrared radiation.
-
Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent or translucent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Caption: FT-IR Sample Preparation using the KBr Pellet Method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[13][14]
-
Molecular Ion Peak: In a technique like electrospray ionization (ESI), the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, at an m/z value corresponding to the molecular weight of methyl 5-aminopicolinate (152.15) plus the mass of a proton.
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).
-
Solution Preparation: A dilute solution of methyl 5-aminopicolinate hydrochloride is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile, often with a small amount of acid (like formic acid) to promote ionization.
-
Infusion: The solution is infused into the mass spectrometer's ion source at a constant flow rate.
-
Analysis: The mass spectrum is acquired over a relevant m/z range.
Conclusion
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